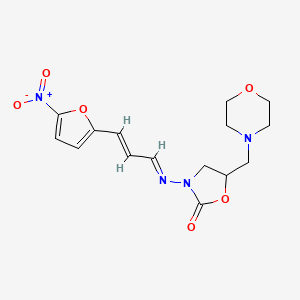
5-(Morpholinomethyl)-3-((3-(5-nitro-2-furyl)allylidene)amino)-2-oxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Morpholinomethyl)-3-((3-(5-nitrofuran-2-yl)allylidene)amino)oxazolidin-2-one is a complex organic compound that features a morpholine ring, a nitrofuran moiety, and an oxazolidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholinomethyl)-3-((3-(5-nitrofuran-2-yl)allylidene)amino)oxazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the oxazolidinone core: This can be achieved by reacting an appropriate amino alcohol with phosgene or a phosgene equivalent under controlled conditions.
Introduction of the nitrofuran moiety: This step involves the reaction of the oxazolidinone intermediate with a nitrofuran derivative, often through a condensation reaction.
Attachment of the morpholine ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitro group in the nitrofuran moiety can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the nitrofuran moiety.
Reduction: Amino derivatives of the nitrofuran moiety.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
5-(Morpholinomethyl)-3-((3-(5-nitrofuran-2-yl)allylidene)amino)oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitrofuran moiety.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(Morpholinomethyl)-3-((3-(5-nitrofuran-2-yl)allylidene)amino)oxazolidin-2-one involves its interaction with biological targets:
Molecular Targets: The compound may target bacterial enzymes or cell wall synthesis pathways, leading to its antimicrobial effects.
Pathways Involved: The nitrofuran moiety can generate reactive oxygen species, which can damage bacterial DNA and proteins, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
5-(Morpholinomethyl)-3-(2-nitrovinyl)oxazolidin-2-one: Similar structure but with a different nitro group placement.
3-(5-Nitrofuran-2-yl)-2-oxazolidinone: Lacks the morpholine ring.
5-(Morpholinomethyl)-3-(2-nitrobenzylidene)oxazolidin-2-one: Contains a nitrobenzylidene group instead of the nitrofuran moiety.
Uniqueness
5-(Morpholinomethyl)-3-((3-(5-nitrofuran-2-yl)allylidene)amino)oxazolidin-2-one is unique due to the combination of the morpholine ring, nitrofuran moiety, and oxazolidinone core, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
3318-79-4 |
|---|---|
Fórmula molecular |
C15H18N4O6 |
Peso molecular |
350.33 g/mol |
Nombre IUPAC |
5-(morpholin-4-ylmethyl)-3-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H18N4O6/c20-15-18(11-13(25-15)10-17-6-8-23-9-7-17)16-5-1-2-12-3-4-14(24-12)19(21)22/h1-5,13H,6-11H2/b2-1+,16-5+ |
Clave InChI |
JJMVIBKIWOCGSL-BRBVRSMXSA-N |
SMILES isomérico |
C1COCCN1CC2CN(C(=O)O2)/N=C/C=C/C3=CC=C(O3)[N+](=O)[O-] |
SMILES canónico |
C1COCCN1CC2CN(C(=O)O2)N=CC=CC3=CC=C(O3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


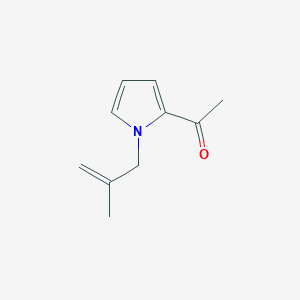
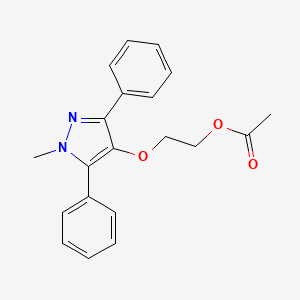

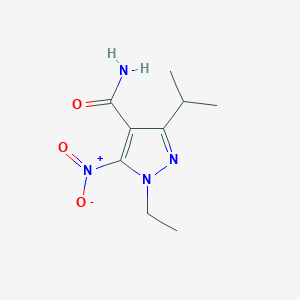
![2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12887524.png)
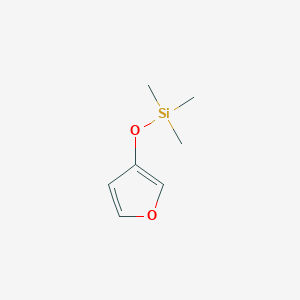
![Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B12887531.png)
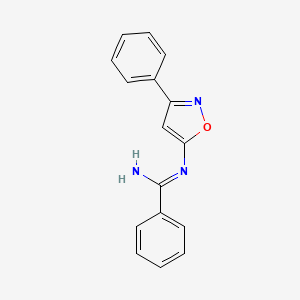



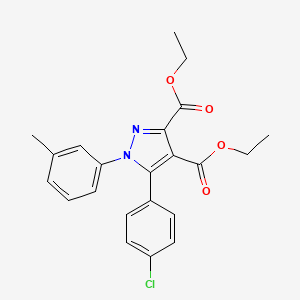
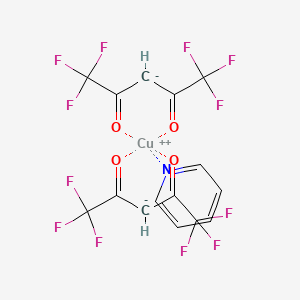
![7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine](/img/structure/B12887583.png)
